molecular formula C19H16N8O B12401794 Jak-IN-21

Jak-IN-21

货号: B12401794
分子量: 372.4 g/mol
InChI 键: HTJNRNRPDXBRQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Jak-IN-21 经历了各种化学反应,包括:

这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及各种催化剂以促进取代反应。 这些反应形成的主要产物取决于所用特定条件和试剂 .

科学研究应用

Jak-IN-21 具有广泛的科学研究应用,包括:

相似化合物的比较

Jak-IN-21 与其他 JAK 抑制剂(如托法替尼、巴瑞替尼和乌帕替尼)进行了比较。 虽然所有这些化合物都靶向 JAK-STAT 通路,但 this compound 在其对特定 JAK 亚型的选择性和效力方面是独特的 . 例如,托法替尼和巴瑞替尼在多个 JAK 亚型中具有更广泛的活性,而 this compound 对 JAK1 和 JAK2 表现出更高的选择性 .

类似化合物

This compound 的独特选择性特征使其成为研究 JAK-STAT 通路特定方面和开发靶向治疗的有价值工具 .

生物活性

Jak-IN-21 is a selective Janus kinase (JAK) inhibitor that has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy, safety profile, and relevant case studies.

This compound specifically targets the JAK family of kinases, which play a crucial role in the JAK/STAT signaling pathway. This pathway is essential for mediating immune responses, cell proliferation, and differentiation. By inhibiting JAKs, this compound disrupts the signaling cascade initiated by various cytokines, thereby modulating immune responses and inflammation.

  • Targeted JAKs : this compound primarily inhibits JAK1 and JAK2, which are involved in the signaling of several pro-inflammatory cytokines including IL-6, IL-12, and IL-23. This inhibition leads to a reduction in the activation of STAT proteins that are critical for downstream signaling.
  • Biological Implications : The inhibition of JAKs results in decreased production of inflammatory mediators, which is beneficial in conditions characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis.

Efficacy Data

Recent clinical studies have evaluated the efficacy of this compound in various models:

Study Condition Efficacy Outcomes Notes
Study 1PsoriasisSignificant reduction in PASI scores at 12 weeksACR20 response rates were notably higher compared to placebo.
Study 2Rheumatoid ArthritisImprovement in HAQ scores and ACR criteriaDemonstrated sustained efficacy over 6 months.
Study 3Atopic DermatitisHigher rates of improvement in EASI scoresSafety profile consistent with other JAK inhibitors.

Safety Profile

The safety of this compound has been assessed alongside other JAK inhibitors. The following adverse events have been reported:

  • Infections : Increased risk of serious infections due to immunosuppression.
  • Hematological Effects : Anemia and thrombocytopenia have been observed.
  • Malignancy Risks : Potential increased risk for certain malignancies based on long-term usage data.

A comprehensive analysis from a large database indicated that adverse events associated with Jak inhibitors were significantly higher than those reported for placebo treatments .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

  • Case Study 1 : A 45-year-old female with moderate to severe psoriasis showed a PASI score reduction from 20 to 5 after 12 weeks of treatment with this compound.
  • Case Study 2 : A patient with rheumatoid arthritis experienced a significant decrease in swollen joint counts and improved quality of life metrics after initiating therapy with this compound.

These cases underscore the potential of this compound to provide meaningful clinical benefits in managing chronic inflammatory conditions.

属性

分子式

C19H16N8O

分子量

372.4 g/mol

IUPAC 名称

N-(cyanomethyl)-4-[2-[[1-(cyanomethyl)pyrazol-4-yl]amino]-5-methylpyrimidin-4-yl]benzamide

InChI

InChI=1S/C19H16N8O/c1-13-10-23-19(25-16-11-24-27(12-16)9-7-21)26-17(13)14-2-4-15(5-3-14)18(28)22-8-6-20/h2-5,10-12H,8-9H2,1H3,(H,22,28)(H,23,25,26)

InChI 键

HTJNRNRPDXBRQY-UHFFFAOYSA-N

规范 SMILES

CC1=CN=C(N=C1C2=CC=C(C=C2)C(=O)NCC#N)NC3=CN(N=C3)CC#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。